molecular formula C13H15NO2 B037525 4-Isoxazolemethanol, 5-(3,4-dimethylphenyl)-3-methyl- CAS No. 113841-97-7

4-Isoxazolemethanol, 5-(3,4-dimethylphenyl)-3-methyl-

Cat. No.: B037525
CAS No.: 113841-97-7
M. Wt: 217.26 g/mol
InChI Key: OQAPKZQSPZKQEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NZ-107 involves the formation of the pyridazinone core structure. One common method includes the reaction of 4-bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of NZ-107 would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: NZ-107 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: NZ-107 can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinone compounds .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of NZ-107: NZ-107 is unique due to its specific antagonistic action on multiple leukotriene receptors, making it potentially more effective in treating conditions involving multiple leukotrienes. Its pyridazinone core structure also provides a versatile scaffold for further chemical modifications and optimization .

Properties

CAS No.

113841-97-7

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

[5-(3,4-dimethylphenyl)-3-methyl-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C13H15NO2/c1-8-4-5-11(6-9(8)2)13-12(7-15)10(3)14-16-13/h4-6,15H,7H2,1-3H3

InChI Key

OQAPKZQSPZKQEN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=C(C(=NO2)C)CO)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NO2)C)CO)C

Synonyms

4-Isoxazolemethanol,5-(3,4-dimethylphenyl)-3-methyl-(9CI)

Origin of Product

United States

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